molecular formula C6H3F3N4 B15247661 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine CAS No. 425378-66-1

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

Katalognummer: B15247661
CAS-Nummer: 425378-66-1
Molekulargewicht: 188.11 g/mol
InChI-Schlüssel: RWBGCEDFVVFCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that contains both imidazole and triazine rings The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with trifluoromethyl ketones in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, depending on the target, resulting in therapeutic effects such as antiviral or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine imparts unique properties such as increased chemical stability, enhanced biological activity, and improved binding affinity to molecular targets. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

425378-66-1

Molekularformel

C6H3F3N4

Molekulargewicht

188.11 g/mol

IUPAC-Name

7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-3-11-5-10-1-2-12-13(4)5/h1-3H

InChI-Schlüssel

RWBGCEDFVVFCTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NC2=NC=C(N2N=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.